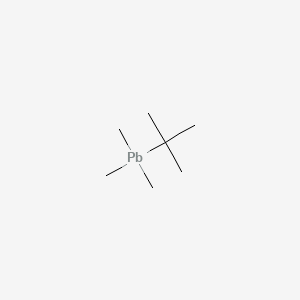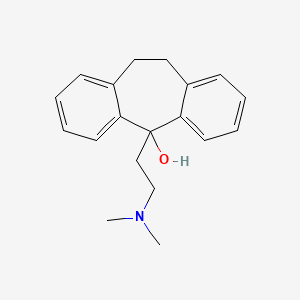
Plumbane, (1,1-dimethylethyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a lead atom bonded to a tert-butyl group and three methyl groups.
Vorbereitungsmethoden
The synthesis of Plumbane, (1,1-dimethylethyl)trimethyl- typically involves the reaction of lead(IV) chloride with tert-butylmagnesium chloride and methylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The reaction can be represented as follows:
PbCl4+(CH3)3C-MgCl+3CH3MgCl→(CH3)3C-Pb(CH3)3+4MgCl2
Analyse Chemischer Reaktionen
Plumbane, (1,1-dimethylethyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The lead-carbon bonds in Plumbane, (1,1-dimethylethyl)trimethyl- can be substituted by other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Plumbane, (1,1-dimethylethyl)trimethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organometallic chemistry for the synthesis of other organolead compounds.
Biology: Research into the biological effects of organolead compounds often involves this compound due to its well-defined structure.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds may involve this compound.
Industry: Its applications in industry are limited due to the toxicity of lead, but it may be used in specialized chemical processes.
Wirkmechanismus
The mechanism by which Plumbane, (1,1-dimethylethyl)trimethyl- exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzymes, interference with cellular signaling pathways, and damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Plumbane, (1,1-dimethylethyl)trimethyl- can be compared with other organolead compounds such as:
Tetramethyllead (TML): Similar in structure but with four methyl groups instead of a tert-butyl group.
Tetraethyllead (TEL): Contains four ethyl groups and was historically used as an anti-knock agent in gasoline.
Trimethyllead chloride: Similar but with a chloride substituent instead of a tert-butyl group.
The uniqueness of Plumbane, (1,1-dimethylethyl)trimethyl- lies in its specific combination of a tert-butyl group and three methyl groups, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
32997-03-8 |
|---|---|
Molekularformel |
C7H18Pb |
Molekulargewicht |
309 g/mol |
IUPAC-Name |
tert-butyl(trimethyl)plumbane |
InChI |
InChI=1S/C4H9.3CH3.Pb/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI-Schlüssel |
JHTNLGMYIYXAEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Pb](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)


![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

